[Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid
Description
[Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid is a substituted amino acetic acid derivative featuring a piperidine ring with stereochemical specificity at the 3-position (S-configuration) and a methyl group on the piperidine nitrogen. This compound belongs to the broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their ability to modulate biological targets such as receptors and enzymes .
Properties
IUPAC Name |
2-[methyl-[(3S)-1-methylpiperidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-5-3-4-8(6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTOEDNXURJBQE-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Enamines
A method adapted from Patent CN103373953A involves hydrogenating a prochiral enamine precursor using a palladium catalyst under hydrogen gas. For example, (R)-1-N-benzyloxy-3-(benzyloxycarbonylamino)piperidine undergoes catalytic hydrogenation (10% Pd/C, H₂, 20–30°C, 3–8 hours) to yield (S)-3-aminopiperidine with 94% yield and >99% enantiomeric excess (ee). The stereochemical outcome is controlled by the chiral auxiliary retained from the starting material.
Resolution via Diastereomeric Salt Formation
Alternative routes employ tartaric acid derivatives to resolve racemic 1-methyl-piperidin-3-amine into its enantiomers. Recrystallization of the diastereomeric salts in ethanol/water mixtures achieves 98% ee for the (S)-isomer. This method, while effective, requires additional steps to recover the free amine via basification.
Functionalization with Chloroacetic Acid Derivatives
The coupling of (S)-1-methyl-piperidin-3-amine with chloroacetic acid derivatives introduces the acetic acid moiety. Two validated protocols are detailed below:
Direct Alkylation in Basic Media
Reaction of (S)-1-methyl-piperidin-3-amine with chloroacetic acid in the presence of potassium carbonate (K₂CO₃) in aqueous methanol (50°C, 12 hours) affords the target compound in 78% yield. The base facilitates deprotonation of the amine, enhancing nucleophilicity for SN2 displacement.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | Methanol/Water (3:1) |
| Temperature | 50°C |
| Base | K₂CO₃ (2 equiv) |
| Reaction Time | 12 hours |
| Yield | 78% |
Microwave-Assisted Coupling
A microwave-enhanced method adapted from Royal Society of Chemistry protocols reduces reaction times significantly. Combining (S)-1-methyl-piperidin-3-amine with chloroacetic acid in acetonitrile under microwave irradiation (150°C, 30 minutes) achieves 85% yield. This method minimizes racemization due to shorter exposure to elevated temperatures.
Purification and Analytical Validation
Chromatographic Purification
Crude product purification employs silica gel column chromatography with a gradient of dichloromethane and methanol (95:5 to 80:20). Fractions containing the target compound are identified via thin-layer chromatography (Rf = 0.3 in CH₂Cl₂/MeOH 9:1).
Recrystallization Optimization
Recrystallization from ethyl acetate/hexane (1:2) yields crystalline [Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid with >99.5% purity. Differential scanning calorimetry (DSC) confirms a sharp melting point at 142–144°C, consistent with a single enantiomer.
Stereochemical Analysis
Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20, 1 mL/min) verifies enantiopurity, showing a single peak at 8.2 minutes for the (S)-enantiomer. Optical rotation measurements ([α]D²⁵ = +12.4° (c = 1, H₂O)) further corroborate configuration.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Design
A continuous flow system with in-line IR monitoring enables real-time adjustment of reaction parameters. Residence times of 10 minutes at 100°C achieve 90% conversion, surpassing batch reactor efficiency.
Cost-Effective Catalyst Recycling
Palladium catalysts immobilized on magnetic nanoparticles (Fe₃O₄@Pd) are recoverable via magnetic separation, reducing metal leaching to <0.1 ppm and lowering production costs by 40%.
Comparative Methodological Analysis
Synthesis Routes Comparison Table
| Method | Yield | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 94% | 99.5 | High | $$$$ |
| Diastereomeric Resolution | 62% | 98.0 | Moderate | $$ |
| Microwave Alkylation | 85% | 99.0 | High | $$$ |
Chemical Reactions Analysis
Types of Reactions
[Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Cholinesterase Inhibition
Recent studies have indicated that compounds with piperidine moieties exhibit inhibitory effects on cholinesterases, which are enzymes involved in the breakdown of neurotransmitters. This inhibition has implications for treating neurodegenerative diseases such as Alzheimer's disease. For instance, compounds structurally related to [Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, with IC50 values indicating their potency as dual inhibitors .
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. The piperidine ring can facilitate binding to various receptors, potentially leading to therapeutic effects in mood disorders and cognitive enhancement. Research has shown that similar compounds can modulate serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions .
Integrin Modulation
Research has highlighted the role of small molecules in modulating integrin conformations, which are critical in cell adhesion and signaling. [Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid could serve as a scaffold for developing integrin antagonists that stabilize integrins in their inactive conformation, thereby preventing unwanted cell adhesion and migration . This application is particularly relevant in cancer therapy, where inhibiting tumor cell metastasis is crucial.
Synthesis of Novel Compounds
The compound can act as a precursor in synthesizing novel derivatives with enhanced biological activities. Its unique structure allows for modifications that could lead to the discovery of new pharmacological agents targeting various diseases .
Case Study 1: Cholinesterase Inhibition
A study focused on synthesizing piperidine-based compounds revealed that derivatives of [Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid exhibited IC50 values less than 20 μM against AChE, indicating strong potential as therapeutic agents for Alzheimer's disease .
Case Study 2: Integrin Antagonism
Another investigation into small molecule inhibitors of integrins showed that compounds similar to [Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid could effectively stabilize integrins in their closed conformation, reducing cell adhesion and migration in cancer models .
Mechanism of Action
The mechanism of action of [Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between [Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid and its analogs, based on the provided evidence:
Detailed Analysis of Structural and Functional Variations
Substituent Effects on Lipophilicity and Bioavailability The cyclopropyl analog ([Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid) introduces a non-polar, rigid group that likely enhances lipophilicity compared to the methyl-substituted parent compound. This modification could improve blood-brain barrier penetration, making it relevant for CNS-targeted therapies . In contrast, the benzyl-substituted derivative ([((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid) adds aromaticity, which may facilitate π-π stacking interactions with protein targets but could reduce solubility in aqueous environments .
Impact of Ring Size and Conformation Replacing the piperidine ring with pyrrolidine in (S)-2-(Ethyl(1-methylpyrrolidin-3-yl)amino)acetic acid reduces ring size, altering the spatial arrangement of the amino and acetic acid groups. This change might affect binding to targets requiring a specific distance between functional groups .
Metabolic Stability Acetylation of the piperidine nitrogen ([((S)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid) likely protects against oxidative degradation, a common issue with tertiary amines. This modification could extend the compound’s half-life in vivo .
Biological Activity
[Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid, a compound featuring a piperidine ring and an amino acid structure, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound includes:
- A piperidine ring , which is known for its psychoactive properties.
- An amino acid moiety , contributing to its interaction with various biological targets.
The biological activity of [Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid is primarily attributed to its ability to interact with specific receptors and enzymes. It has been suggested that the compound may modulate pathways involved in glucose metabolism and insulin signaling, particularly through inhibition of Dipeptidyl Peptidase IV (DPP-IV) . This modulation can influence metabolic syndromes and potentially provide therapeutic benefits in diabetes management.
Biological Activity Overview
Case Studies and Research Findings
- Neuropharmacological Studies : Research has indicated that compounds similar to [Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid interact with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential applications in treating neurological disorders .
- Antidiabetic Effects : A study highlighted the compound's effectiveness in modulating glucose levels through DPP-IV inhibition. This mechanism is crucial for developing treatments for type 2 diabetes, as it enhances insulin sensitivity and lowers blood glucose levels .
- Anticancer Properties : Preliminary investigations into the compound's anticancer potential have shown promising results in vitro, particularly against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The compound demonstrated significant cytotoxicity, indicating its potential as a therapeutic agent in oncology .
Q & A
Q. What are the key synthetic routes for [Methyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid, and how are stereochemical outcomes controlled?
The synthesis typically involves coupling a chiral piperidine precursor with a methyl-amino acetic acid moiety. For example, chiral piperidine derivatives can be synthesized via asymmetric hydrogenation or enzymatic resolution to ensure the (S)-configuration . A multi-step procedure might include:
Chiral piperidine preparation : Using (S)-1-methyl-piperidin-3-amine as a starting material, synthesized via catalytic asymmetric methods (e.g., Rh-catalyzed hydrogenation) .
Acetic acid coupling : Reacting the amine with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis to yield the free acetic acid derivative .
Key considerations : Reaction temperature (0–25°C), solvent polarity, and protecting groups (e.g., Boc) to prevent racemization .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
- NMR spectroscopy : ¹H/¹³C NMR confirms the piperidine ring’s stereochemistry (e.g., coupling constants for axial/equatorial protons) and methyl-amino acetic acid integration .
- Mass spectrometry (HRMS) : Validates molecular weight (expected ~228.26 g/mol for C₁₀H₁₈N₂O₂) .
- Chiral HPLC : Resolves enantiomeric excess (>98% for the (S)-isomer) using columns like Chiralpak AD-H .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. What are the compound’s physicochemical properties, and how do they influence solubility and formulation?
- Molecular formula : C₁₀H₁₈N₂O₂.
- LogP : Predicted ~0.5 (moderately hydrophilic due to the acetic acid group).
- Topological polar surface area (TPSA) : ~49 Ų (suggests moderate membrane permeability) .
- Solubility : Soluble in polar solvents (e.g., DMSO, methanol) but limited in water (<1 mg/mL at pH 7). Acidic buffers (pH 4–5) improve solubility via carboxylate ionization .
Advanced Research Questions
Q. How does the (S)-stereochemistry at the piperidine ring impact biological target binding?
Computational docking studies (e.g., AutoDock Vina) reveal that the (S)-configuration optimizes hydrogen bonding with targets like GABA receptors or enzymes with chiral active sites. For example:
- The methyl group on the piperidine nitrogen occupies a hydrophobic pocket, while the acetic acid moiety interacts with basic residues (e.g., Lys or Arg) .
- Case study : In GABA analogs, the (S)-isomer showed 10-fold higher affinity than the (R)-isomer due to steric complementarity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Purity variations : Impurities >5% (e.g., residual solvents) can skew results. Validate purity via LC-MS .
- Assay conditions : Buffer pH affects ionization of the acetic acid group. Standardize assays at physiological pH (7.4) .
- Cell permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro and cellular activity .
Q. How can computational modeling predict the compound’s pharmacokinetic (PK) profile?
- ADMET prediction : Tools like SwissADME estimate:
- Bioavailability : ~55% (moderate due to TPSA <75 Ų).
- CYP450 metabolism : Likely substrate of CYP3A4 (piperidine ring oxidation) .
- MD simulations : Reveal stability in blood plasma (t₁/₂ ~2–4 hours) and potential protein binding sites (e.g., albumin) .
Methodological Challenges and Solutions
Q. What purification techniques optimize yield and enantiomeric purity?
- Flash chromatography : Use silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 85:15) to remove non-polar impurities.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%) .
- Chiral resolution : Immobilized lipase enzymes (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
Q. How do structural modifications (e.g., methyl vs. ethyl groups) alter activity?
- Methyl group : Enhances metabolic stability (reduced CYP450 oxidation) compared to bulkier substituents.
- Acetic acid replacement : Replacing the carboxylate with a bioisostere (e.g., tetrazole) improves oral bioavailability but reduces target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
